molecular formula C15H9F2N3O3 B1448970 4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid CAS No. 2088942-17-8

4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid

Cat. No. B1448970
M. Wt: 317.25 g/mol
InChI Key: TYYUZCMYMZWFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid” is a chemical compound with the molecular formula C15H9F2N3O3 . It is used in scientific research for its potential applications in drug development and disease treatment.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a fluoroimidazo[1,2-a]pyridine group . The molecular weight is approximately 317.247 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • BF3·Et2O Promoted Selective Synthesis of Benzimidazoles : A study detailed the selective synthesis of benzimidazoles, exploring the efficiency of BF3·Et2O as a catalyst in cyclocondensation reactions. This research demonstrates the impact of catalyst choice on the yield and selectivity of benzimidazole derivatives, which are significant in pharmaceutical chemistry (Rajanarendar et al., 2007).

  • Structural Landscape of Benzoic Acid and Isonicotinamide Cocrystals : The study utilized acid-pyridine heterosynthon as a molecular module to investigate the structural landscape of cocrystals, highlighting the influence of fluorobenzoic acids in the formation of high-energy structures (Dubey & Desiraju, 2014).

  • Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : Research into fluoro-substituted benzo[b]pyran compounds revealed their potential for anti-lung cancer activity. The study underscores the role of fluorine substitution in enhancing the anticancer properties of benzo[b]pyran derivatives (Hammam et al., 2005).

  • Modification of Chitosan with Ethoxycarbonyl and Fluoroimidazo[1,2-a]pyridine-2-carbonyl Fragments : This research describes the modification of chitosan, a natural biopolymer, with fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments. Such modifications aim to enhance the material's properties for potential biomedical applications (Levov et al., 2011).

Potential Biological Applications

  • Antimycobacterial Activity of Synthesized Fluorinated Compounds : A study synthesized and evaluated the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds. The findings contribute to the development of new antimicrobial agents with potential application in treating mycobacterial infections (Sathe et al., 2011).

  • Inhibition of Trypanosoma cruzi Trans-Sialidase by Benzoic Acid and Pyridine Derivatives : Research identified benzoic acid and pyridine derivatives as inhibitors of Trypanosoma cruzi trans-sialidase, providing insights into potential therapeutic strategies against Chagas disease (Neres et al., 2007).

  • Fluoroimidazoles as Antiviral Agents : A comprehensive study on the antiviral activities of fluoroimidazoles highlighted their potential as inhibitors of polynucleotide biosynthesis. This suggests their applicability in developing broad-spectrum antiviral drugs (De Cercq & Luczak, 1975).

properties

IUPAC Name

4-fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3O3/c16-9-2-4-13-18-6-12(20(13)7-9)14(21)19-11-5-8(15(22)23)1-3-10(11)17/h1-7H,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYUZCMYMZWFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)C2=CN=C3N2C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid
Reactant of Route 3
4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid
Reactant of Route 4
4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid
Reactant of Route 5
4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.